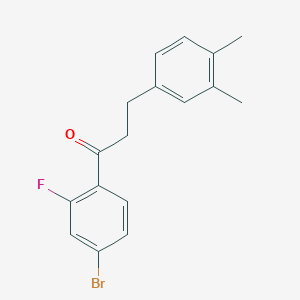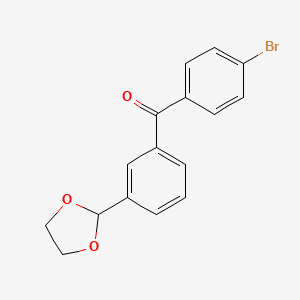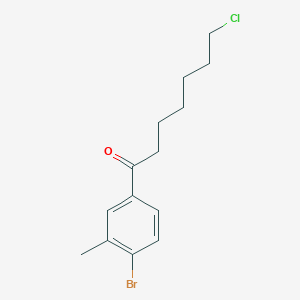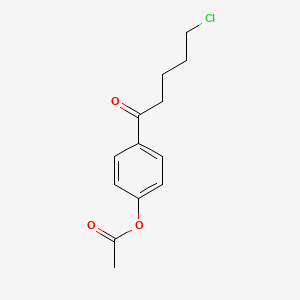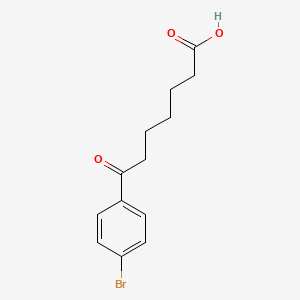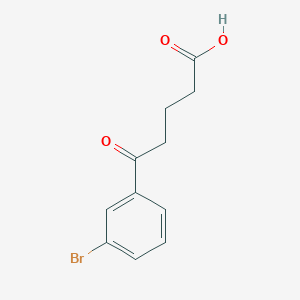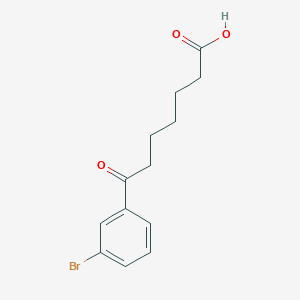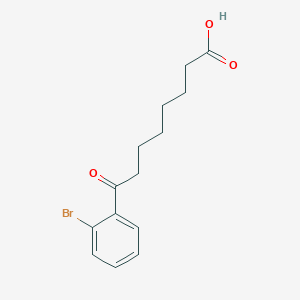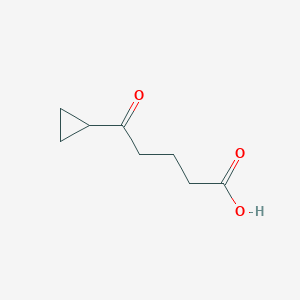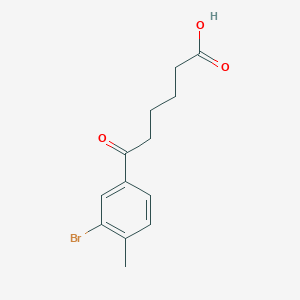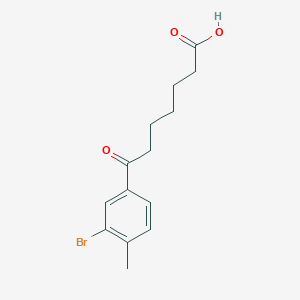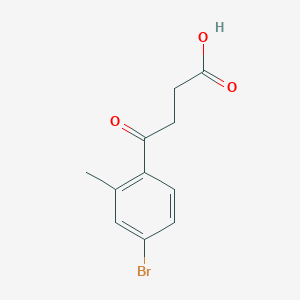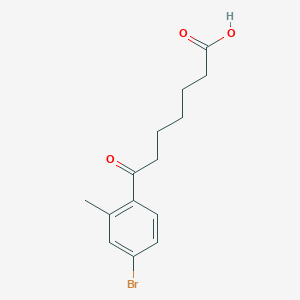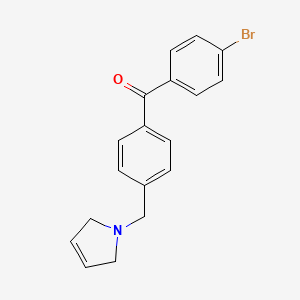
(4-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanon
Übersicht
Beschreibung
(4-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H16BrNO and its molecular weight is 342.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung wurde bei der Synthese von neuartigen racemischen sekundären Alkoholen verwendet . Sie wird durch S-Alkylierung von 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol in alkalischem Medium mit 2-Brom-1-phenylethanon, gefolgt von Reduktion des entsprechenden Ketons, synthetisiert .
Antivirale Aktivität
Verbindungen, die dieser Verbindung ähnlich sind, haben eine beträchtliche antivirale Aktivität gezeigt . Sie wurden als antivirale Mittel beschrieben und haben eine inhibitorische Aktivität gegen Influenza A gezeigt .
Antibakterielle Aktivität
2,5-Dimethylpyrrol-Verbindungen, die strukturell dieser Verbindung ähneln, haben verschiedene biologische Aktivitäten gezeigt, wie z. B. antibakterielle Aktivität .
Antihypertensive Aktivität
Es wurde auch berichtet, dass 2,5-Dimethylpyrrol-Verbindungen antihypertensive Wirkungen haben .
Antituberkulose-Aktivität
Es wurde festgestellt, dass diese Verbindungen Antituberkulose-Aktivitäten aufweisen .
Antikrebsaktivität
Indol-Derivate, die eine ähnliche Struktur wie diese Verbindung aufweisen, haben sich als Antikrebsmittel erwiesen .
Wirkmechanismus
Target of action
The compound contains a pyrrole ring, which is a common structure in many biologically active molecules. Pyrrole-containing compounds are known to interact with a variety of biological targets, including enzymes, receptors, and DNA .
Mode of action
The exact mode of action would depend on the specific target. For example, some pyrrole-containing compounds act by binding to enzymes and inhibiting their activity .
Biochemical pathways
Again, this would depend on the specific target. Pyrrole-containing compounds could potentially affect a wide range of biochemical pathways due to their diverse target interactions .
Biochemische Analyse
Biochemical Properties
(4-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with AchE can lead to inhibition of the enzyme’s activity, affecting neurotransmission. Additionally, the compound’s bromophenyl group may facilitate binding with other proteins, influencing their function and stability.
Cellular Effects
The effects of (4-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . This oxidative stress can lead to changes in gene expression and disrupt normal cellular functions. Furthermore, the compound’s interaction with AchE can affect neuronal cells by altering neurotransmitter levels and signaling pathways.
Molecular Mechanism
The molecular mechanism of action of (4-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves several key interactions at the molecular level. The compound binds to the active site of AchE, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, the compound’s bromophenyl group can interact with other biomolecules through hydrophobic interactions and hydrogen bonding, further influencing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential neurotoxic effects, including reduced AchE activity and increased oxidative stress .
Dosage Effects in Animal Models
The effects of (4-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating neurotransmitter levels and reducing oxidative stress . At higher doses, the compound can induce toxic effects, including severe oxidative damage, disruption of cellular functions, and neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
(4-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may exhibit different biochemical activities . The interaction with metabolic enzymes can also affect the compound’s stability and bioavailability. Additionally, the compound’s influence on metabolic flux and metabolite levels can provide insights into its potential therapeutic and toxic effects.
Transport and Distribution
The transport and distribution of (4-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone within cells and tissues are crucial for understanding its biochemical activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, the compound can bind to various proteins and accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of (4-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(4-bromophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h1-10H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSMKZQZZQMPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643026 | |
| Record name | (4-Bromophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-01-7 | |
| Record name | Methanone, (4-bromophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


